HDAC3 Isoform Selectivity Over HDAC1 and HDAC2 in Human Recombinant Enzyme Assays
N-Benzyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide demonstrates a clear selectivity profile for HDAC3 over HDAC1 and HDAC2 in recombinant human enzyme inhibition assays. It inhibits HDAC3 with an IC50 of 1.80 nM, while IC50 values for HDAC1 and HDAC2 are 2.30 nM and 3.10 nM, respectively [1]. This differential window is distinct from other pan-inhibitors like Vorinostat (SAHA), which typically shows equipotent activity across Class I HDACs.
| Evidence Dimension | Inhibition of human recombinant HDAC isoforms (IC50) |
|---|---|
| Target Compound Data | HDAC3 IC50 = 1.80 nM; HDAC1 IC50 = 2.30 nM; HDAC2 IC50 = 3.10 nM |
| Comparator Or Baseline | Vorinostat (SAHA) is a pan-HDAC inhibitor with equipotent activity for HDAC1, 2, and 3 (reference cited in the source publication) [1] |
| Quantified Difference | ~1.3-fold selectivity for HDAC3 over HDAC1; ~1.7-fold over HDAC2. This contrasts with SAHA's non-selective profile. |
| Conditions | HDAC Glo assay, human recombinant GST-tagged HDAC1, human recombinant HDAC2, human recombinant HDAC3; incubated for 20 minutes. |
Why This Matters
Researchers studying HDAC3-specific biology or seeking to avoid the broad toxicities of pan-HDAC inhibition can use this compound as a more selective chemical probe, directly impacting experimental design and procurement decisions.
- [1] BindingDB. (n.d.). BDBM50481803: N-Benzyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide. CHEMBL5269123. View Source
